molecular formula C19H19FN4O3 B1243746 Brivanib

Brivanib

カタログ番号: B1243746
分子量: 370.4 g/mol
InChIキー: WCWUXEGQKLTGDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Brivanib involves multiple steps, starting with the preparation of the indole and pyrrolo[2,1-f][1,2,4]triazinyl intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

科学的研究の応用

Clinical Applications

Brivanib has been primarily studied in the context of HCC but has also shown potential in other malignancies. Below are key findings from notable clinical trials:

Hepatocellular Carcinoma (HCC)

  • Phase II Trials : Studies have evaluated this compound as both a first-line and second-line treatment for advanced HCC. In a phase II trial, this compound was administered at 800 mg daily to patients who had failed prior antiangiogenic treatments. The results indicated:
    • Overall Survival (OS) : Median OS was approximately 9.79 months.
    • Tumor Response Rate : Partial responses were observed in 4.3% of patients, with stable disease in 41.3% .
  • Phase III Trials : The BRISK-PS study compared this compound with placebo in patients previously treated with sorafenib. The outcomes showed:
    • Median OS : 9.4 months for this compound versus 8.2 months for placebo, indicating no significant improvement in OS but a better time to progression (TTP) of 4.2 months versus 2.7 months for placebo .

Combination Therapies

This compound is being explored in combination with other treatments:

  • Transarterial Chemoembolization (TACE) : A phase III trial is assessing the efficacy of this compound as an adjuvant therapy alongside TACE in HCC patients .
  • Chemotherapy Regimens : Investigations into the combination of this compound with cytotoxic agents like oxaliplatin have been initiated, although some studies were prematurely closed due to recruitment challenges .

Other Tumor Types

This compound's application extends beyond HCC:

  • A randomized discontinuation trial evaluated its efficacy across multiple tumor types, including soft-tissue sarcomas and non-small-cell lung cancer. The study aimed to correlate FGF2 expression levels with treatment efficacy .

Safety Profile

This compound has generally been well-tolerated, though adverse effects have been reported:

  • Common side effects include fatigue, decreased appetite, nausea, diarrhea, and hypertension .
  • Serious adverse events led to discontinuation in a subset of patients but were manageable overall.

Summary Table of Clinical Findings

Study TypeTreatment RegimenMedian OSTumor Response RateCommon Adverse Events
Phase IIThis compound 800 mg daily9.79 months4.3%Fatigue, nausea, diarrhea
Phase IIIThis compound vs Placebo9.4 monthsNot applicableHypertension, fatigue
Combination TrialThis compound + TACEOngoingNot yet reportedTo be determined

特性

IUPAC Name

1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUXEGQKLTGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brivanib
Reactant of Route 2
Reactant of Route 2
Brivanib
Reactant of Route 3
Brivanib
Reactant of Route 4
Brivanib
Reactant of Route 5
Brivanib
Reactant of Route 6
Reactant of Route 6
Brivanib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。